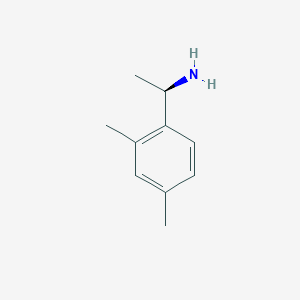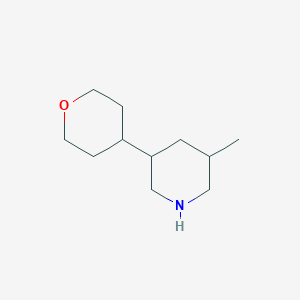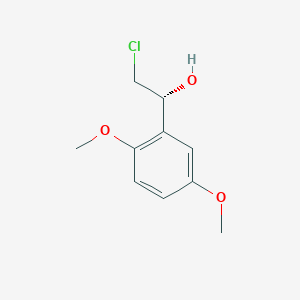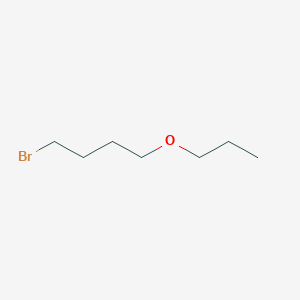
1-Bromo-4-propoxybutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-propoxybutane is an organic compound with the molecular formula C7H15BrO. It is a member of the alkyl bromides family, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-propoxybutane can be synthesized through the reaction of 1,4-dibromobutane with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain a high-purity product.
化学反応の分析
Types of Reactions: 1-Bromo-4-propoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Though less common, it can also be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Products such as alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products may include alcohols or alkanes.
科学的研究の応用
1-Bromo-4-propoxybutane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-4-propoxybutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify molecular structures.
類似化合物との比較
- 1-Bromo-4-chlorobutane
- 1-Bromo-4-fluorobutane
- 1-Bromo-4-methoxybutane
Comparison: 1-Bromo-4-propoxybutane is unique due to the presence of a propoxy group, which imparts different chemical properties compared to other similar compounds. For instance, the propoxy group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
C7H15BrO |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
1-bromo-4-propoxybutane |
InChI |
InChI=1S/C7H15BrO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 |
InChIキー |
VXNPURBKVNSOMP-UHFFFAOYSA-N |
正規SMILES |
CCCOCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
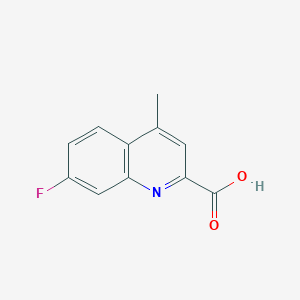
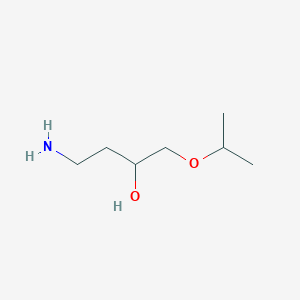
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
![N-[(Azepan-2-yl)methyl]propanamide](/img/structure/B13173255.png)
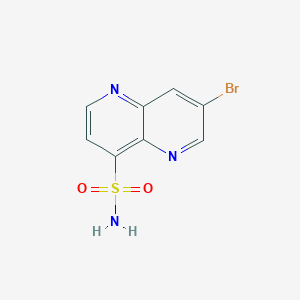

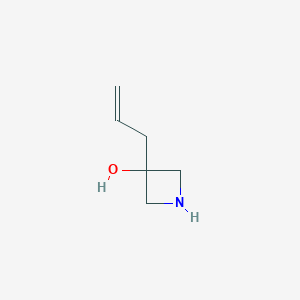
![{(1R,3S,4S)-2-[(1R)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-3-YL}methanol](/img/structure/B13173283.png)
